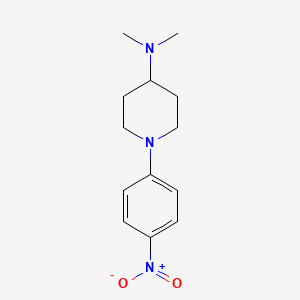

N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

描述

属性

IUPAC Name |

N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-14(2)11-7-9-15(10-8-11)12-3-5-13(6-4-12)16(17)18/h3-6,11H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTNQAZYWLBDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454732 | |

| Record name | N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211247-60-8 | |

| Record name | N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine (commonly referred to as the compound) is a synthetic organic compound characterized by its unique piperidine structure and nitrophenyl substitution. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 249.31 g/mol

- CAS Number : 211247-60-8

The compound features a piperidine ring with two methyl groups attached to the nitrogen atom and a nitrophenyl group at the para position. This structural configuration is believed to enhance its biological activity through various mechanisms, including receptor interaction and enzyme modulation.

Interaction with Receptors

Preliminary studies indicate that this compound may interact with dopamine D2 receptors. This interaction is significant as it suggests potential applications in treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease. The binding affinity and efficacy of the compound towards these receptors warrant further investigation to elucidate its therapeutic potential.

Antimicrobial Activity

Research has demonstrated that the compound exhibits antimicrobial properties. In vitro studies have evaluated its effectiveness against various pathogens, revealing promising results:

- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.22 to 0.25 μg/mL against tested bacterial strains .

- Biofilm Inhibition : It has also demonstrated the ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N,N-Dimethylpiperidin-4-amine | Piperidine ring with two methyl groups | Lacks nitrophenyl group; differing reactivity |

| 1-(4-Aminophenyl)-N,N-dimethylpiperidin-4-amine | Contains an amino group instead of a nitro group | Potentially different pharmacological profiles |

| N,N-Dimethyl-1-(3-nitrophenyl)piperidin-4-amine | Nitro group at a different position | Investigated for anticancer and antimicrobial activities |

This table illustrates how the presence of the nitrophenyl group in this compound may enhance its biological activity compared to other derivatives.

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives of piperidine compounds, including this compound, to explore their biological activities:

- Antimicrobial Evaluation : A study assessed multiple piperidine derivatives for their antimicrobial properties, highlighting that modifications in the nitro group significantly influence activity against Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Another study indicated that similar piperidine derivatives exhibited anticancer properties, suggesting that the compound could be explored further for its ability to inhibit cancer cell proliferation .

科学研究应用

Pharmaceutical Development

The compound is recognized for its potential biological activities, particularly its interactions with specific receptors, which could be beneficial in treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease. Preliminary studies suggest that N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine may exhibit binding affinity towards dopamine D2 receptors, making it a candidate for further research in psychopharmacology.

Case Study: Neuropharmacological Potential

A study focused on the interaction of this compound with dopamine receptors highlighted its potential to modulate dopaminergic signaling pathways. The implications of this interaction suggest that the compound could be developed into a therapeutic agent for conditions characterized by dopaminergic dysfunction.

Organic Chemistry Applications

In organic synthesis, this compound serves as a versatile building block for various chemical reactions. It has been utilized as a catalyst in the synthesis of indoles and 1H-tetrazoles, showcasing its utility in facilitating complex organic transformations under environmentally friendly conditions .

Synthesis Methodology

The synthesis typically involves reactions under mild conditions, often utilizing ionic liquids as solvents or catalysts to enhance reaction efficiency while minimizing environmental impact. For instance, one method reported the use of DMAP-based ionic liquids for synthesizing complex organic molecules with high yields and selectivity.

Research indicates that this compound exhibits antimicrobial and anticancer properties. Its mechanism of action is believed to involve interactions with molecular targets such as enzymes and receptors, leading to alterations in cellular processes .

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Receptor modulation |

| N,N-Dimethylpiperidin-4-amine | Limited activity | Basic piperidine structure |

| 1-(4-Aminophenyl)-N,N-dimethylpiperidin-4-amine | Varies | Amino group presence alters activity |

Nonlinear Optical (NLO) Properties

Recent studies have also explored the nonlinear optical properties of compounds related to this compound. These compounds exhibit significant NLO behavior due to their electronic structure, making them suitable candidates for applications in optoelectronics and photonics .

Case Study: NLO Behavior Assessment

A study evaluating the NLO properties found that compounds with similar structural features demonstrated high efficiency in nonlinear optical applications. The unique combination of electron-donating and electron-withdrawing groups enhances their optical characteristics, potentially leading to advancements in materials science .

相似化合物的比较

This section compares N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine with structurally analogous piperidin-4-amine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural Analogues with Aromatic Substituents

Key Observations :

- This substitution may influence solubility and target binding in medicinal chemistry applications.

- Biological Activity : The indole-substituted analogue () demonstrates inhibitory activity against p97 ATPase, highlighting the role of heterocyclic substituents in modulating enzyme interactions.

Solubility and Stability :

- This compound requires DMSO for solubility and is stable at low temperatures . In contrast, the pyridyl analogue () shares similar solubility but may exhibit different stability due to the nitro group's position on the pyridine ring.

准备方法

Direct Preparation and Formulation Techniques

The preparation of N,N-Dimethyl-1-(4-nitrophenyl)piperidin-4-amine often involves dissolving the compound into suitable solvents to create stock solutions or in vivo formulations for experimental or pharmaceutical use.

Stock Solution Preparation : The compound can be dissolved in solvents such as dimethyl sulfoxide (DMSO) to prepare stock solutions at various molarities (1 mM, 5 mM, 10 mM). For example, to prepare a 1 mM solution from 1 mg of the compound, 4.0111 mL of solvent is used; for 5 mg, 20.0554 mL, and for 10 mg, 40.1107 mL, respectively. This scaling is consistent across different concentrations, allowing precise control over solution strength.

In Vivo Formulation Preparation : A stepwise solvent addition method is recommended to ensure clarity and solubility. Typically, a DMSO master liquid is first prepared by dissolving the compound, followed by sequential addition of co-solvents such as PEG300, Tween 80, distilled water, or corn oil. Each solvent is added only after confirming the previous solution is clear, aided by physical methods like vortexing, ultrasound, or gentle heating. This method ensures a stable, clear solution suitable for in vivo applications.

| Stock Solution Concentration | Amount of Compound (mg) | Volume of Solvent (mL) |

|---|---|---|

| 1 mM | 1 | 4.0111 |

| 1 mM | 5 | 20.0554 |

| 1 mM | 10 | 40.1107 |

| 5 mM | 1 | 0.8022 |

| 5 mM | 5 | 4.0111 |

| 5 mM | 10 | 8.0221 |

| 10 mM | 1 | 0.4011 |

| 10 mM | 5 | 2.0055 |

| 10 mM | 10 | 4.0111 |

Table 1: Stock Solution Preparation Volumes for this compound

Synthetic Routes and Chemical Transformations

While direct literature specifically detailing the step-by-step chemical synthesis of this compound is limited, insights can be drawn from analogous synthetic methodologies involving piperidine derivatives and nitrophenyl substitutions.

Reductive Amination Approach : A common strategy for preparing substituted piperidines involves reductive amination of piperidone derivatives with aromatic amines. For example, a related compound, N-phenethyl-4-phenylaminopiperidine, is synthesized by hydrogenation and amination of N-phenethyl-4-piperidone with aniline in ethanol under catalytic conditions in a pressure reactor. This one-pot hydrogenation reductive amination yields the target amine with high purity and yield. Although this exact method is for a different substitution pattern, it suggests that N,N-dimethylation and 4-nitrophenyl substitution could be achieved by analogous reductive amination or nucleophilic substitution on appropriately functionalized piperidine precursors.

Catalytic Hydrogenation and Reductive Amination : The use of catalysts under controlled pressure and temperature in ethanol or similar solvents facilitates the formation of the piperidine ring substituted with aromatic amines. The reaction endpoint is monitored by thin-layer chromatography (TLC), and purification is achieved by recrystallization.

Advanced Coupling and Microwave-Assisted Methods

Recent advances in synthetic chemistry have introduced microwave-assisted coupling reactions for the preparation of aromatic amine derivatives, which may be applicable to nitrophenyl-substituted piperidines.

Microwave-Assisted Coupling in DMSO : A method for preparing nitrophenyl-substituted aminopyrimidine derivatives involves coupling 3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one with nitrophenyl guanidine nitrate in the presence of sodium hydroxide dissolved in DMSO. The reaction is conducted under high pressure (1–50 MPa) and elevated temperature (up to 463 K) in a rotary microwave reactor. This approach achieves high yield (98%) and purity (96.8%) of the target compound and demonstrates the efficiency of microwave-assisted synthesis in complex aromatic amine chemistry.

This method's principles—controlled microwave energy input, high pressure, and temperature—could be adapted for synthesizing this compound or its intermediates, especially when traditional methods are limited by harsh reagents or low yields.

Notes on Reagents, Solvents, and Reaction Conditions

Solvent Selection : DMSO is frequently used due to its excellent solvating properties for both organic and inorganic reagents, facilitating high-concentration reactions and clear solutions for formulation.

Catalysts and Reducing Agents : Traditional reductive amination often uses catalysts like palladium or platinum under hydrogen atmosphere. Alternative reducing agents such as sodium triacetoxyborohydride or lithium aluminum hydride are effective but may be expensive or require stringent conditions.

Purification : Crude products from synthetic reactions are typically purified by recrystallization using solvents like petroleum ether or ethyl acetate mixtures, ensuring high purity suitable for further applications.

Summary Table of Preparation Methods

| Methodology | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Stock Solution Preparation | Dissolution in DMSO, PEG300, Tween 80, Corn oil | Simple, reproducible, clear solutions | Not a synthetic method, formulation only |

| Reductive Amination | N-piperidone + aromatic amine, catalytic hydrogenation in ethanol | High purity, high yield, scalable | Requires catalysts, pressure reactors |

| Microwave-Assisted Coupling | Aromatic amines + guanidine nitrate, NaOH, DMSO, microwave, high pressure | High efficiency, high purity, rapid synthesis | Specialized equipment required |

| Traditional Reduction (LiAlH4, NaBH(OAc)3) | Strong reducing agents, harsh conditions | Effective reduction | Expensive reagents, harsh conditions |

常见问题

Q. Basic

- ¹H/¹³C NMR : Aromatic protons (δ 8.21 ppm, d, J=2.93 Hz) and piperidine protons (δ 1.30-4.03 ppm) confirm structure.

- LCMS (ESI+) : Molecular ion peak at m/z 248.1 ([M+H]+) with >95% purity.

- HPLC : Retention time comparison against standards (C18 column, acetonitrile/water gradient) ensures purity .

How can conflicting NMR spectral data for structurally similar derivatives be resolved?

Advanced

Discrepancies in NMR signals (e.g., δ 2.14 ppm vs. δ 2.33 ppm for dimethylamino groups) arise from solvent polarity, concentration, or hydrogen bonding. Resolution strategies include:

- 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings.

- Computational modeling : Density Functional Theory (DFT) predicts chemical shifts (Gaussian 16, B3LYP/6-31G* basis set).

- Variable temperature NMR : Identifies dynamic effects (e.g., ring puckering in piperidine) .

What computational approaches predict the compound’s binding affinity to neurological targets?

Q. Advanced

- Molecular docking : AutoDock Vina simulates interactions with serotonin transporters (PDB: 5I6X), highlighting hydrogen bonds between the nitro group and Thr₃₆₀.

- Molecular Dynamics (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns simulations.

- QSAR models : Relate substituent Hammett σ values (nitro: σₚ=1.27) to IC₅₀ data from inhibition assays .

What strategies address low aqueous solubility in pharmacological assays?

Q. Advanced

- Co-solvent systems : 10% DMSO in PBS maintains solubility up to 1 mM.

- Salt formation : Hydrochloride salts (e.g., dihydrochloride in ) improve solubility 5-fold.

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability (in vitro release: 80% over 24 hours) .

How does the nitro group’s electronic nature influence reactivity in further derivatizations?

Advanced

The para-nitro group acts as a strong electron-withdrawing group, directing electrophilic substitutions to the meta position. Catalytic hydrogenation (Pd/C, H₂) reduces -NO₂ to -NH₂, enabling subsequent reactions (e.g., amide coupling). Kinetic studies (UV-Vis monitoring at 270 nm) show reduction completes in 2 hours (1 atm H₂, 25°C) .

What safety protocols are critical when handling this compound?

Q. Basic

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods due to potential dust inhalation risks.

- Storage : In airtight containers at -20°C, away from light (nitro compounds are light-sensitive).

Refer to SDS guidelines for spill management and first aid (e.g., ) .

What spectroscopic signatures distinguish this compound from its regioisomers?

Q. Advanced

- IR spectroscopy : Nitro group asymmetric stretching at 1520 cm⁻¹ (vs. 1350 cm⁻¹ for symmetric stretch).

- ¹H NMR : Coupling patterns of aromatic protons (para-substitution: doublet of doublets; meta: triplet).

- Mass spectrometry : Fragmentation patterns (e.g., loss of -NO₂ at m/z 248 → 202) confirm substitution position .

How is the compound’s stability assessed under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。